1-(5-bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-8-4-7(5-12-6-8)9(11)2-1-3-9;;/h4-6H,1-3,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGFNTQSURNDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CN=C2)Br)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Cyclobutanation: The brominated pyridine is then subjected to a cyclobutanation reaction to form the cyclobutanamine structure.
Amination: The cyclobutanamine is further reacted with an amine to introduce the amine group.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of 1-(5-bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted cyclobutanamines.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications, particularly in treating various diseases:
- Anticancer Activity : Preliminary studies indicate that 1-(5-bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride exhibits promising anticancer properties by modulating pathways related to cancer cell proliferation and survival. Its structural features allow it to interact with key targets involved in cancer biology.
- Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from damage associated with neurodegenerative diseases. Its mechanism of action likely involves interactions with specific enzymes or receptors relevant to neuroprotection.
The compound has shown significant biological activity, including:
- Antimicrobial Properties : Investigated for its ability to inhibit various microbial strains, indicating potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies suggest that it can reduce the release of pro-inflammatory cytokines, which may lead to applications in treating inflammatory diseases.
GSK-3β Inhibition Study
A notable study identified 1-(5-bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value indicating potent inhibitory activity. GSK-3β is crucial in various pathological conditions, including Alzheimer's disease, where its inhibition can mitigate neuroinflammation and tau hyperphosphorylation.
| Study Focus | IC50 Value (nM) | Cell Line Tested | Observations |
|---|---|---|---|
| GSK-3β Inhibition | 70 | HT-22 | Effective inhibition without cytotoxicity |
| Anti-inflammatory Activity | - | BV-2 | Reduced NO, IL-6, and TNF-α release |
| Cytotoxicity in Neuronal Cells | >100 | HT-22 | High safety margin |
Cytotoxicity Assessment
In vitro studies assessing cytotoxic effects on mouse hippocampal neuronal cells (HT-22) showed no significant decrease in cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclobutanamine structure may also play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of a bromopyridine ring, cyclobutane backbone, and dihydrochloride salt. Below is a detailed comparison with structurally or functionally analogous compounds:
Structural Analogs with Cyclobutane or Pyridine Moieties
Key Observations :
- Ring Size : Cyclopropane analogs (e.g., 1-(5-bromopyridin-3-yl)cyclopropan-1-amine hydrochloride ) exhibit reduced steric hindrance compared to cyclobutane derivatives but lower conformational stability .
- Salt Form: Dihydrochloride salts (target compound) generally exhibit higher solubility than monohydrochloride analogs, critical for bioavailability in drug formulations .
- Substituent Effects : Methanesulfonyl or fluorine groups (e.g., 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride ) enhance polarity and target binding but may reduce membrane permeability .
Brominated Pyridine Derivatives
- 5-Bromo-6-methylquinolin-8-amine (C₁₀H₁₀BrN₂; MW: 253.11 g/mol): Shares a brominated aromatic system but lacks the cyclobutane scaffold. Used in fluorescent probes due to its planar structure .
Comparative Advantages of Target Compound :
- The bromine atom in the pyridine ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling modular derivatization.
- The cyclobutane ring’s strain energy may enhance binding affinity in enzyme active sites, as seen in protease inhibitors .
Biological Activity
1-(5-Bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring attached to a 5-bromopyridine moiety. Its molecular formula is CHBrClN, indicating the presence of two hydrochloride groups. The structural characteristics contribute to its interaction with biological targets.
The biological activity of 1-(5-bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate various biological pathways, although detailed mechanisms remain under investigation.
Antimicrobial Activity
Research indicates that the compound exhibits promising antimicrobial properties. A study involving high-throughput screening against Mycobacterium tuberculosis revealed significant inhibition rates, suggesting its potential as an anti-tuberculosis agent. The minimum inhibitory concentration (MIC) values indicate effective bacterial growth suppression.
| Compound | % Inhibition (MTB) | MIC (µM) |
|---|---|---|
| 1-(5-Bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride | 99% | 6.3 |
This data highlights the compound's efficacy against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to antimicrobial effects, the compound has been explored for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including HepG2 liver cancer cells. The IC values indicate significant cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| HepG2 | 23 |
| A549 | 27 |
These findings suggest that 1-(5-bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride may interfere with cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest .
Case Studies
Several case studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications to the bromine substituent or the cyclobutane ring have been shown to enhance potency against specific targets.
Study Example:
A recent study synthesized various analogs of cyclobutane derivatives and tested their activity against cancer cell lines. The results indicated that small changes in molecular structure could lead to significant differences in biological activity, emphasizing the importance of SAR in drug design .
Future Directions
Further research is needed to elucidate the precise mechanisms by which 1-(5-bromopyridin-3-yl)cyclobutan-1-amine dihydrochloride exerts its biological effects. Additionally, in vivo studies are crucial for assessing its therapeutic potential and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
